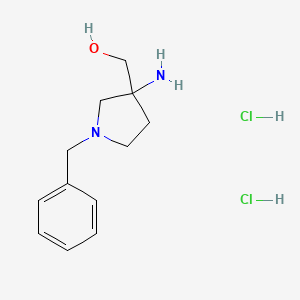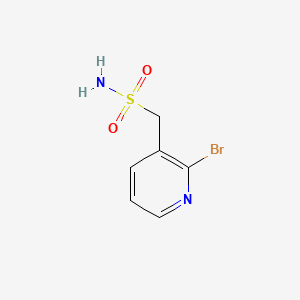
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid (DFCPA) is a novel organic compound with potential applications in the fields of medicine, biochemistry, and other scientific disciplines. DFCPA is an important synthetic intermediate and has been used in a variety of applications such as drug synthesis, catalytic reactions, and organic synthesis. DFCPA is a relatively new compound and has not been extensively studied, however, its potential applications in the fields of medicine, biochemistry, and other scientific disciplines are promising.
Mécanisme D'action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not yet fully understood. However, it is believed that the compound acts as a nucleophile in reactions, attacking electrophilic centers such as carbonyls and alkenes. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an acid catalyst in certain reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are not yet fully understood. However, it is believed that the compound may have potential applications in the fields of medicine and biochemistry. In particular, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to act as an antioxidant and has been shown to have anti-inflammatory and antineoplastic properties. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been shown to have potential applications in the synthesis of drugs and other small molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its low cost, its easy availability, and its ability to act as a nucleophile and an acid catalyst in certain reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is relatively stable and can be stored at room temperature.
The limitations of using 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid in laboratory experiments include its relatively low solubility in water, its relatively low reactivity in certain reactions, and its potential toxicity. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is not as widely used in laboratory experiments as other compounds, such as acetic acid or formic acid.
Orientations Futures
The potential future applications of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid are numerous. 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new drugs, in the synthesis of small molecules and polymers, and in catalytic reactions. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new biomedical technologies, such as gene therapies and targeted drug delivery systems. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new materials, such as polymers and nanomaterials. Finally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid could be used in the development of new analytical techniques, such as chromatography and spectroscopy.
Méthodes De Synthèse
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is a synthetic compound and can be synthesised using a variety of methods. The most common method of synthesis is the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a base. This reaction proceeds through a nucleophilic addition-elimination pathway and yields the desired product in good yields. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a Lewis acid, the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a Grignard reagent, and the reaction of 4-fluorobenzaldehyde and 2,2-dimethylpropanoic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid can be used in a variety of scientific research applications. It has been used for the synthesis of a variety of drugs, including anticonvulsants, antineoplastics, and anti-inflammatory agents. Additionally, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in catalytic reactions, such as the Suzuki-Miyaura cross-coupling reaction, and in organic synthesis. Furthermore, 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid has been used in the synthesis of a variety of small molecules and polymers.
Propriétés
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUXNUNPAZIPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)



![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)